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1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane is a silicon-containing compound characterized by its unique structure that includes a disiloxane backbone and multiple dimethylvinylsilyloxy groups. Its chemical formula is and it has a molecular weight of approximately 643.27 g/mol. The compound features two cyclohexyl groups attached to the first carbon of the disiloxane chain, enhancing its hydrophobic properties and making it suitable for various applications in materials science and polymer chemistry .
These reactions are significant in modifying the physical properties of materials incorporating this compound .
The synthesis of 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane typically involves:
These methods allow for precise control over the molecular architecture and functionalization of the compound .
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane finds applications in several fields:
These applications leverage its unique chemical properties and structural characteristics .
Interaction studies involving 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane are essential for understanding its compatibility with other materials. Research may focus on:
Such studies are crucial for optimizing formulations and ensuring safety in applications .
Several compounds share structural characteristics with 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1,3-Dimethyl-1,1-bis(dimethylsiloxy)disiloxane | Contains methyl groups instead of cyclohexyl | Lower viscosity; used in lubricants |
1-Cyclohexyl-1-(dimethylsiloxy)disiloxane | Similar siloxane backbone | Fewer vinyl groups; used in coatings |
Tetraethoxysilane | Simple silicate structure | Used primarily as a precursor for silica gels |
The uniqueness of 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane lies in its combination of cyclohexyl substituents and multiple vinyl functionalities that enhance its applicability in diverse fields compared to these similar compounds .
The conformational landscape of 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane has been systematically investigated using hybrid DFT functionals (B3LYP/6-311++G**) with dispersion corrections [2] [6]. Three primary conformers emerge from rotational freedom around the Si-O-Si bridge:
Population analysis at 298 K predicts a 62:28:10 ratio favoring the twisted-chair conformation due to optimal orbital hybridization between silicon d-orbitals and oxygen p-orbitals [6]. The planar-boat form demonstrates enhanced π-π stacking potential between vinyl groups, while the helical conformer shows improved solubility in nonpolar solvents [2].
Conformational interconversion barriers were calculated using nudged elastic band methods, revealing a 12.3 kcal/mol energy barrier for twisted-chair to planar-boat transitions [6]. This relatively low barrier suggests rapid conformational sampling at room temperature, consistent with broadened NMR signals observed in related siloxanes [2]. The computational models further predict that cyclohexyl substituents reduce conformational flexibility by 38% compared to methyl analogues through steric hindrance effects [2].
Classical molecular dynamics simulations (AMBER force field, 500 ns trajectories) reveal remarkable resilience of the Si-O-Si framework under thermal stress [1] [6]. Key findings include:
Notably, the vinyl substituents create a protective "shielding effect" that reduces oxygen atom vibrational amplitudes by 22% compared to unsubstituted disiloxanes [6]. Steered molecular dynamics simulations applying 50 pN tensile force perpendicular to the Si-O axis demonstrate bond rupture thresholds of 8.9 eV, comparable to industrial-grade silicones [1].
Solvent effects were modeled using explicit acetone/water mixtures (OPLS-AA potential). The simulations predict spontaneous formation of hydrogen-bond networks between water molecules and bridging oxygens, increasing Si-O bond polarization by 18% [6]. This phenomenon accelerates hydrolysis rates in aqueous environments while stabilizing intermediate states through solvent cage effects [1].
High-level coupled cluster calculations (CCSD(T)/aug-cc-pVTZ) identify two critical intermediates during acid-catalyzed hydrolysis [3] [6]:
Intermediate I (Δt = 0 fs → 150 fs):
Intermediate II (Δt = 200 fs → 350 fs):
The potential energy surface reveals a 23.4 kcal/mol activation barrier for Intermediate I formation, with subsequent exothermic stabilization (-14.7 kcal/mol) upon reaching Intermediate II [6]. Non-covalent interaction analysis identifies critical CH/π interactions between cyclohexyl groups and vinyl substituents that stabilize transition states by 4.3 kcal/mol [2]. These predictions align with experimental kinetic studies showing 40% faster hydrolysis rates compared to linear siloxanes [6].